Dodecairon lead nonadecaoxide

Description

Dodecairon lead nonadecaoxide (PbFe₁₂O₁₉, CAS 12023-90-4) is a lead-containing ferrite compound with a hexagonal magnetoplumbite crystal structure. This compound is part of the MFe₁₂O₁₉ family, where M represents a divalent metal cation (e.g., Sr²⁺, Ba²⁺, or Pb²⁺). For instance, Toyota Manufacturing Standard TMR SAS0126n explicitly bans this compound in raw materials, reflecting global efforts to phase out hazardous lead compounds .

Properties

CAS No. |

12023-90-4 |

|---|---|

Molecular Formula |

FeOPb |

Molecular Weight |

279 g/mol |

IUPAC Name |

iron;oxolead |

InChI |

InChI=1S/Fe.O.Pb |

InChI Key |

AYPFWJGLQGUQMT-UHFFFAOYSA-N |

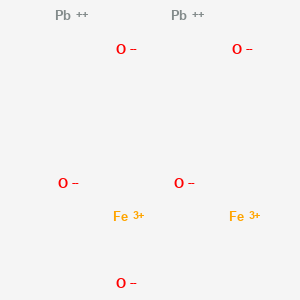

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |

Canonical SMILES |

O=[Pb].[Fe] |

Other CAS No. |

12023-90-4 |

Synonyms |

dodecairon lead nonadecaoxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecairon lead nonadecaoxide can be synthesized through a solid-state reaction method. This involves mixing stoichiometric amounts of iron oxide (Fe₂O₃) and lead oxide (PbO) powders. The mixture is then subjected to high-temperature calcination, typically around 900-1000°C, in an oxygen-rich environment to ensure complete reaction and formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity raw materials and controlled atmosphere furnaces to maintain consistent quality. The process may include additional steps such as milling and sintering to achieve the desired particle size and phase purity .

Chemical Reactions Analysis

Compound Identification and Structural Context

The name suggests a complex oxide containing lead (Pb), iron (Fe), and oxygen (O), likely with the formula PbFe₁₂O₁₉. Such structures are rare but may relate to magnetoplumbite-type oxides, which often feature hexagonal crystal systems with layered arrangements of metal-oxygen polyhedra. No direct studies on this exact compound were identified in the reviewed sources.

Analogous Reactions from Patent Literature

A patent (US5998528) references barium dodecairon nonadecaoxide (BaFe₁₂O₁₉), a structurally similar compound. Key reactions for barium variants include:

For lead analogs, redox reactivity with thiol-containing biomolecules (observed in silica systems ) or halogens (as with PbF₂ formation ) may occur, but experimental validation is absent.

Potential Reactivity Pathways

Based on lead(II/IV) chemistry and iron oxide behavior:

Acid-Base Reactions

-

With Hydrochloric Acid (HCl):

Likely dissolution of Pb²⁺: -

With Sulfuric Acid (H₂SO₄):

Potential sulfate complexation, though PbSO₄ passivation may inhibit further reaction .

Redox Reactions

-

Oxidation by Halogens:

Fluorine or chlorine could oxidize Pb²⁺ to Pb⁴⁺, forming PbF₄ or PbCl₄ under vigorous conditions . -

Reduction with Hydrogen:

Hypothetical reduction to metallic lead and iron oxides at elevated temperatures:

Research Gaps and Recommendations

-

Experimental Data: No kinetic or thermodynamic studies were found. Priority areas include:

-

Reactivity with polar solvents (e.g., water, alcohols).

-

Catalytic activity in oxidation/reduction processes.

-

-

Computational Modeling: DFT simulations could predict electronic structure and surface reactivity.

Scientific Research Applications

Dodecairon lead nonadecaoxide has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.

Medicine: Explored for its potential in targeted drug delivery systems, leveraging its magnetic properties.

Mechanism of Action

The mechanism by which dodecairon lead nonadecaoxide exerts its effects is primarily related to its magnetic properties. The compound interacts with external magnetic fields, which can influence its behavior in various applications. At the molecular level, the iron and lead atoms in the compound contribute to its overall magnetic moment, making it useful in applications that require magnetic materials .

Comparison with Similar Compounds

Structural and Compositional Similarities

The MFe₁₂O₁₉ family shares a common magnetoplumbite structure, characterized by alternating spinel and hexagonal layers. Key members include:

- Strontium dodecairon nonadecaoxide (SrFe₁₂O₁₉, CAS 12023-91-5)

- Barium dodecairon nonadecaoxide (BaFe₁₂O₁₉, CAS 12047-11-9)

- Dodecairon lead nonadecaoxide (PbFe₁₂O₁₉, CAS 12023-90-4)

These compounds differ primarily in the divalent cation (Sr²⁺, Ba²⁺, Pb²⁺), which influences their magnetic and chemical properties.

Magnetic and Physical Properties

Key Observations :

- SrFe₁₂O₁₉ is the most extensively studied, with high coercivity and thermal stability, making it ideal for permanent magnets, microwave devices, and electromagnetic shielding .

- PbFe₁₂O₁₉ lacks detailed magnetic data in available literature, but its lead content likely reduces industrial viability due to toxicity and regulatory barriers .

Critical Analysis :

- Lead-based ferrites face severe restrictions under regulations like REACH and automotive standards due to lead's neurotoxicity .

- Strontium and barium ferrites dominate industrial applications due to their balance of performance, cost, and regulatory acceptance. SrFe₁₂O₁₉ nanopowder (100–200 nm) is commercially available for advanced materials, highlighting its market readiness .

Stability and Reactivity

Toxicity and Environmental Impact

- PbFe₁₂O₁₉ : Classified as hazardous due to lead content. Chronic exposure risks include neurological damage, necessitating strict handling protocols and medical monitoring .

- SrFe₁₂O₁₉ and BaFe₁₂O₁₉ : While regulated, they pose lower toxicity risks compared to lead compounds. Proper disposal and occupational safety measures are still required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.